Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate

Medicinal Chemistry Lipophilicity Drug Design

Generic oxanilate analogs cannot substitute for this specific ester in Teriflunomide impurity profiling or SAR studies, as the 4-CF3 group alters lipophilicity (ΔLogP ~+1.0) and reaction kinetics. This compound resolves that analytical and synthetic gap. - Direct precursor to Teriflunomide impurity O865080, ensuring valid quantification in API batches. - Ethyl ester protecting group enables mild, selective deprotection in multi-step sequences. - High-purity crystalline solid optimized for automated synthesis and parallel medicinal chemistry workflows.

Molecular Formula C11H10F3NO3
Molecular Weight 261.2 g/mol
CAS No. 69066-00-8
Cat. No. B042734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
CAS69066-00-8
Molecular FormulaC11H10F3NO3
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
InChIKeyNTYUCSLOJVMSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate: Core Intermediate


Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (CAS 69066-00-8), also known as 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid Ethyl Ester, is an oxanilate derivative characterized by a 4-(trifluoromethyl)anilino group on a glyoxylate backbone. It is a crystalline solid with a molecular formula of C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound serves as a key synthetic intermediate, particularly in the preparation of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid, an impurity of the immunomodulatory drug Teriflunomide , and for the synthesis of oxanilate derivatives used as chemical hybridizing agents . Its primary value lies in its dual functionality as both a protected acid (ethyl ester) and a carrier of the lipophilic, metabolically stable trifluoromethyl (-CF3) group.

Procurement Risks of Unqualified Substitutes


Selecting a generic 'oxanilate' or 'anilino oxoacetate' as a drop-in replacement for this specific compound carries significant and quantifiable risks in both synthetic and analytical workflows. The defining 4-trifluoromethyl (-CF3) substituent is not a passive structural feature; it fundamentally alters the compound's physicochemical properties. Compared to its non-fluorinated analog (Ethyl 2-oxo-2-(phenylamino)acetate, CAS 1457-85-8), this compound exhibits a 35.2% higher molecular weight and a dramatically different lipophilicity profile [1]. This difference directly impacts reaction kinetics in non-polar media, chromatographic behavior, and the metabolic stability of downstream products . Furthermore, its specific utility as a precursor to a known pharmaceutical impurity (Teriflunomide impurity O865080) means that any substitution with a close analog, such as the 4-chloro derivative (CAS 5397-14-8), would yield a different, non-equivalent impurity standard, compromising the validity of analytical methods . The following evidence quantifies these specific differentiators, establishing why this exact compound (CAS 69066-00-8) is a non-fungible entity in scientific research and industrial procurement.

Quantitative Differentiation Versus Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Parent

The incorporation of the para-trifluoromethyl group in Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (CAS 69066-00-8) results in a substantial increase in lipophilicity compared to the parent non-fluorinated compound, Ethyl 2-oxo-2-(phenylamino)acetate (CAS 1457-85-8). This modification leads to a 35.2% increase in molecular weight (261.2 vs 193.2 g/mol) and a predicted increase in LogP of approximately 1.0 unit, which is a key driver of membrane permeability and protein binding in drug discovery programs .

Medicinal Chemistry Lipophilicity Drug Design

Thermal Stability Advantage Over 4-Chloro Analog

The target compound is a well-defined crystalline solid with a reported melting point of 139-141 °C . This high melting point, driven by the strong electron-withdrawing nature of the -CF3 group and its effect on crystal packing, provides a significant handling and stability advantage over its 4-chloro analog (Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate, CAS 5397-14-8), which is reported to have a much lower melting point (exact value not specified in primary sources, but indicated to be low by its density of 1.331 g/cm3) .

Solid-State Chemistry Crystallography Process Chemistry

Precursor to Teriflunomide Impurity Standard

This compound is not merely a general building block; it is the direct synthetic precursor to 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid (CAS 69066-42-8, also known as TRC-O865080) . This acid is a specifically cataloged and commercially available impurity standard for Teriflunomide, an immunomodulatory drug . While the ethyl ester itself may have independent biological activity, its value chain is uniquely linked to this impurity standard. Any close analog (e.g., the methyl ester CAS 69066-45-1) would hydrolyze to the same acid, but the ethyl ester may be preferred for synthetic transformations requiring specific reaction conditions or protection strategies .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Catalyst-Free Trifluoroethylation Platform

This compound has been identified as a suitable substrate in novel, catalyst-free trifluoroethylation reactions of amines using trifluoroacetic acid (TFA) [1]. Its oxanilate backbone, bearing the 4-(trifluoromethyl) group, can participate in these mild and operationally simple procedures, providing access to structurally diverse fluoroalkyl amines. This is in contrast to traditional methods for synthesizing fluoroalkylamines, which often require harsh conditions or sensitive reagents. The compound's stability under these specific reaction conditions (e.g., TFA, 120 °C, 16 h) highlights its robustness and utility in generating complex fluorinated scaffolds [2].

Organic Synthesis Fluorination Chemistry Late-Stage Functionalization

Research & Industrial Applications


Synthesis of High-Value Fluorinated Building Blocks

As a stable, high-melting crystalline solid, this compound is ideal for use in automated synthesis platforms and parallel medicinal chemistry workflows. Its primary application is as a protected precursor to 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid, a key intermediate. The ethyl ester offers a convenient protecting group that can be cleaved under mild conditions, providing a handle for further functionalization in multi-step synthetic sequences . This is in contrast to the free acid, which may present solubility or purification challenges in certain reactions.

Impurity Profiling & Analytical Method Development

This compound's established role as the direct precursor to the Teriflunomide impurity standard (O865080) makes it a critical reagent for quality control and analytical departments in the pharmaceutical industry . Laboratories can use it to synthesize, isolate, or validate the impurity standard, ensuring accurate quantification of this specific contaminant in active pharmaceutical ingredient (API) batches, as per regulatory guidelines. Its use is mandated when a specific, traceable source for this impurity is required.

Fluorinated Libraries for Drug Discovery

Given the enhanced lipophilicity conferred by the trifluoromethyl group (ΔLogP ~ +1.0 vs. non-fluorinated parent), this compound is a strategically valuable building block for generating focused libraries of drug-like molecules . Its compatibility with mild, catalyst-free fluorination methodologies allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a fluorinated core, with the expectation of improved membrane permeability and metabolic stability in lead candidates [1].

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